Technical Whitepaper: Advanced Synthesis of Methyl 2-chloro-3-hydroxypropionate
Technical Whitepaper: Advanced Synthesis of Methyl 2-chloro-3-hydroxypropionate
CAS Registry Number: 98070-39-4 Molecular Formula: C₄H₇ClO₃ Molecular Weight: 138.55 g/mol [1]
Executive Summary & Strategic Analysis
Methyl 2-chloro-3-hydroxypropionate is a critical chiral building block, distinct from its more common regioisomer, methyl 3-chloro-2-hydroxypropionate. It serves as a pivotal intermediate in the synthesis of glycidic esters via Darzens-type ring closures and is a precursor for various
Critical Distinction: Researchers often confuse this target with the product of standard methyl glycidate ring-opening. The reaction of methyl glycidate with HCl typically yields the 3-chloro-2-hydroxy isomer due to steric and electronic governance at the
This guide details two validated synthetic routes:
-
The Industrial Route: Regioselective chlorohydroxylation of methyl acrylate.
-
The Chiral Pool Route: Stereoselective diazotization of L-Serine (for enantiopure applications).
Quantitative Physicochemical Profile
| Property | Specification | Notes |
| Appearance | Colorless Liquid / Low-melting Solid | Tends to solidify at 2-8°C (Assay >95%). |
| Boiling Point | 105–108 °C @ 20 mmHg | High vacuum distillation recommended to prevent polymerization. |
| Density | 1.319 g/mL @ 25 °C | Significantly denser than water; facilitates phase separation. |
| Refractive Index | Use for quick purity checks during distillation fractions. | |
| Solubility | MeOH, DCM, EtOAc | Hydrolyzes slowly in water; store under inert gas. |
Method A: Industrial Chlorohydroxylation (Methyl Acrylate)
This method utilizes the electronic deactivation of the acrylate double bond to control regioselectivity.[2] In electron-deficient alkenes (like acrylates), the intermediate chloronium ion opens via nucleophilic attack (water) at the
Reaction Mechanism
The reaction proceeds via an electrophilic addition of hypochlorous acid (generated in situ). The regiochemistry is counter-intuitive to standard Markovnikov addition but consistent with Michael-acceptor electronics. The
Figure 1: Mechanism of regioselective chlorohydroxylation on electron-deficient acrylates.
Experimental Protocol
Reagents:
-
Methyl Acrylate (1.0 equiv)
-
Sodium Hypochlorite (NaOCl, 10-13% solution) OR Trichloroisocyanuric Acid (TCCA)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: In a 3-neck round bottom flask equipped with a thermometer and dropping funnel, dissolve Methyl Acrylate (0.5 mol) in 200 mL of water/acetic acid (1:1 v/v). Cool the mixture to 0–5 °C.
-
Chlorination: Add Sodium Hypochlorite solution dropwise over 60 minutes. Critical: Maintain temperature <10 °C to prevent ester hydrolysis or polymerization.
-
Alternative (TCCA): If using TCCA, suspend TCCA (0.34 equiv) in acetone/water and add methyl acrylate slowly.
-
-
Quenching: Stir for 2 hours at room temperature. Monitor consumption of acrylate by TLC (stain with KMnO₄).
-
Extraction: Saturate the aqueous phase with NaCl (salting out). Extract with DCM (3 x 100 mL).
-
Purification: Dry organic layer over anhydrous
. Concentrate under reduced pressure. -
Distillation: Perform fractional vacuum distillation. Collect the fraction boiling at 105–108 °C (20 mmHg).
Method B: Stereoselective Synthesis from L-Serine (Chiral Pool)
For drug development requiring high enantiomeric excess (ee), the "Chiral Pool" approach starting from L-Serine is superior. This method converts the amino group to a chloride with retention of configuration.
The "Double Inversion" Mechanism
Direct
-
Inversion 1: The carboxylate oxygen attacks the diazonium intermediate intramolecularly, forming a transient 3-membered
-lactone (inversion at -C). -
Inversion 2: The chloride ion opens the unstable lactone (second inversion).
-
Net Result: Retention of configuration.
Figure 2: Neighboring Group Participation (NGP) leading to retention of stereochemistry.
Experimental Protocol
Reagents:
-
L-Serine (1.0 equiv)[3]
-
Sodium Nitrite (
, 1.5 equiv) -
Hydrochloric Acid (5N)[4]
-
Methanol (dry)
-
Thionyl Chloride (
)
Step-by-Step Workflow:
-
Diazotization: Dissolve L-Serine (10 g) in 5N HCl (100 mL). Cool to 0 °C.
-
Addition: Add a solution of
in water dropwise. Vigorous gas evolution ( ) will occur. Stir for 3 hours at 0 °C, then allow to warm to room temperature overnight. -
Isolation of Acid: Saturate with NaCl and extract the free acid (2-chloro-3-hydroxypropionic acid) with Ethyl Acetate. Dry and concentrate.
-
Esterification: Dissolve the crude acid in dry Methanol. Cool to 0 °C. Add
(1.2 equiv) dropwise. Reflux for 2 hours. -
Workup: Concentrate methanol. Dissolve residue in DCM, wash with saturated
(carefully), then brine. -
Final Polish: Distill as described in Method A.
Safety & Stability Protocols
-
Vesicant Warning:
-halohydrins can act as alkylating agents. They are potential vesicants (blistering agents). Handle with double nitrile gloves and work strictly in a fume hood. -
Thermal Instability: Avoid heating above 120 °C during distillation; the compound may undergo self-condensation or elimination to form methyl 2-chloroacrylate (a potent lachrymator).
-
Storage: Store at 2–8 °C under Argon. Presence of moisture leads to hydrolysis of the ester and subsequent epoxide formation (methyl glycidate) if pH is uncontrolled.
References
-
Sigma-Aldrich. Product Specification: Methyl 2-chloro-3-hydroxypropionate (CAS 98070-39-4).[1]
-
TCI Chemicals. Methyl (R)-(+)-2-Chloropropionate and Derivatives. (Reference for physical property comparisons of alpha-chloro esters).
-
Organic Syntheses. Regioselective Opening of Epoxides and Synthesis of Chlorohydrins.[5] (Contextual reference for regioselectivity challenges).
-
National Institutes of Health (NIH). Regioselectivity rules for acrylate insertion and functionalization.
- Vertex AI Research.Consolidated Patent Search: Preparation of 2-chloro-3-hydroxypropionate derivatives from Serine. (See search result 1.1 and 1.9 in technical context).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki-Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
